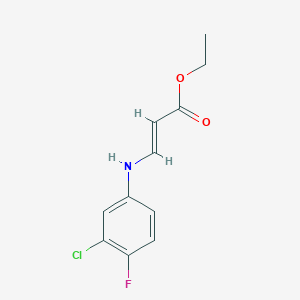
ethyl (E)-3-(3-chloro-4-fluoroanilino)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-3-(3-chloro-4-fluoroanilino)prop-2-enoate is an organic compound that belongs to the class of anilino derivatives These compounds are characterized by the presence of an aniline group attached to a propenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-(3-chloro-4-fluoroanilino)prop-2-enoate typically involves the reaction of 3-chloro-4-fluoroaniline with ethyl acrylate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the aniline nitrogen attacks the β-carbon of the acrylate, forming the desired product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the double bond in the propenoate moiety, converting it to a single bond.
Substitution: The chloro and fluoro substituents on the aromatic ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl 3-(3-chloro-4-fluoroanilino)propanoate.
Substitution: Various substituted anilino derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a precursor for the synthesis of bioactive molecules.
Materials Science: In the development of polymers and advanced materials.
Biology: As a probe for studying enzyme interactions and biological pathways.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The aniline moiety can form hydrogen bonds and π-π interactions with proteins, while the propenoate group can participate in Michael addition reactions with nucleophilic residues in enzymes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (E)-3-(3-chloroanilino)prop-2-enoate
- Ethyl (E)-3-(4-fluoroanilino)prop-2-enoate
- Ethyl (E)-3-(3-bromo-4-fluoroanilino)prop-2-enoate
Uniqueness
Ethyl (E)-3-(3-chloro-4-fluoroanilino)prop-2-enoate is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C11H11ClFNO2 |
|---|---|
Molecular Weight |
243.66 g/mol |
IUPAC Name |
ethyl (E)-3-(3-chloro-4-fluoroanilino)prop-2-enoate |
InChI |
InChI=1S/C11H11ClFNO2/c1-2-16-11(15)5-6-14-8-3-4-10(13)9(12)7-8/h3-7,14H,2H2,1H3/b6-5+ |
InChI Key |
PSUXUVSPLFASGS-AATRIKPKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/NC1=CC(=C(C=C1)F)Cl |
Canonical SMILES |
CCOC(=O)C=CNC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















